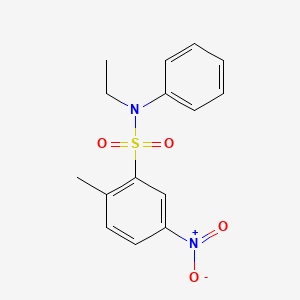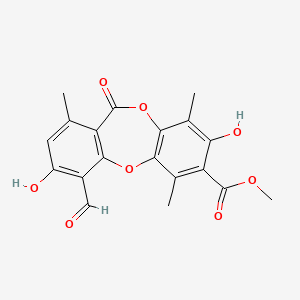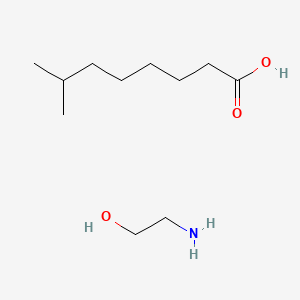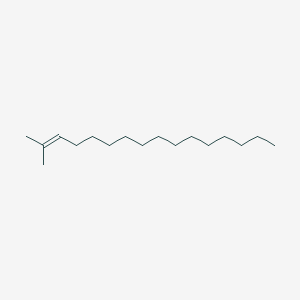![molecular formula C35H36O14 B14456054 Podophyllotoxin-salicyliden-glucosid [German] CAS No. 73839-75-5](/img/structure/B14456054.png)
Podophyllotoxin-salicyliden-glucosid [German]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Podophyllotoxin-salicyliden-glucosid is a compound derived from podophyllotoxin, a naturally occurring lignan extracted from the roots and rhizomes of Podophyllum species. Podophyllotoxin is known for its significant antineoplastic and antiviral properties . The compound has been widely studied for its potential therapeutic applications, particularly in the field of cancer treatment.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of podophyllotoxin-salicyliden-glucosid involves several steps, starting from the extraction of podophyllotoxin from Podophyllum species. The extraction process typically involves the use of organic solvents such as methanol or ethanol to isolate podophyllotoxin from the plant material . The isolated podophyllotoxin is then subjected to chemical modifications to introduce the salicyliden-glucosid moiety.
One common method involves the reaction of podophyllotoxin with salicylaldehyde in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions. The reaction is typically carried out in an organic solvent like dichloromethane or toluene . The resulting product is then purified using chromatographic techniques to obtain pure podophyllotoxin-salicyliden-glucosid.
Industrial Production Methods
Industrial production of podophyllotoxin-salicyliden-glucosid follows similar synthetic routes but on a larger scale. The process involves the use of large-scale extraction equipment and reactors to handle the increased volume of reactants and solvents. The purification steps are also scaled up using industrial chromatography systems to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Podophyllotoxin-salicyliden-glucosid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Substitution: Substitution reactions involve the replacement of specific atoms or groups in the compound with other functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of podophyllotoxin-salicyliden-glucosid can lead to the formation of quinones, while reduction can yield alcohol derivatives . Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity and specificity .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Podophyllotoxin-salicyliden-glucosid exerts its effects by targeting specific molecular pathways involved in cell division and DNA replication. The compound binds to tubulin, a protein essential for microtubule formation, thereby inhibiting the polymerization of microtubules and preventing cell division . Additionally, it inhibits the enzyme DNA topoisomerase II, leading to the stabilization of the DNA-topoisomerase complex and the induction of DNA breaks . These actions result in cell cycle arrest and apoptosis, making podophyllotoxin-salicyliden-glucosid a potent anticancer agent .
Comparación Con Compuestos Similares
Podophyllotoxin-salicyliden-glucosid is unique compared to other similar compounds due to its specific chemical structure and biological activity. Some similar compounds include:
Podophyllotoxin-salicyliden-glucosid stands out due to its enhanced biological activity and reduced side effects compared to its parent compound and other derivatives .
Propiedades
Número CAS |
73839-75-5 |
|---|---|
Fórmula molecular |
C35H36O14 |
Peso molecular |
680.6 g/mol |
Nombre IUPAC |
(5R,5aR,8aR,9R)-5-[[(6R,7R,8R)-7,8-dihydroxy-2-(2-hydroxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C35H36O14/c1-40-23-8-15(9-24(41-2)31(23)42-3)26-17-10-21-22(46-14-45-21)11-18(17)30(19-12-43-33(39)27(19)26)48-35-29(38)28(37)32-25(47-35)13-44-34(49-32)16-6-4-5-7-20(16)36/h4-11,19,25-30,32,34-38H,12-14H2,1-3H3/t19-,25?,26+,27-,28+,29+,30-,32?,34?,35-/m0/s1 |
Clave InChI |
YMQPCIXQSVBLRK-RVKKUCOHSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@H](C4=CC5=C(C=C24)OCO5)O[C@H]6[C@@H]([C@H](C7C(O6)COC(O7)C8=CC=CC=C8O)O)O |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)OC6C(C(C7C(O6)COC(O7)C8=CC=CC=C8O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-[(4-methylphenyl)methoxy]benzene](/img/structure/B14455982.png)

![[2-(Benzenesulfonyl)-1-methoxyethyl]benzene](/img/structure/B14455999.png)

![1H-Pyrido[3,4-b]indol-1-one, 2,3,4,9-tetrahydro-9-methyl-](/img/structure/B14456001.png)








